molecular formula C5H5N3O4 B3356694 2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione CAS No. 680881-02-1

2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione

Cat. No.: B3356694
CAS No.: 680881-02-1
M. Wt: 171.11 g/mol
InChI Key: ZZNISJSMHFZAJF-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione is a pyrimidinedione derivative characterized by a bicyclic structure with methyl and nitro substituents at positions 2 and 5, respectively.

Properties

IUPAC Name

2-methyl-5-nitro-1H-pyrimidine-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-2-6-4(9)3(8(11)12)5(10)7-2/h3H,1H3,(H,6,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNISJSMHFZAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C(C(=O)N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697598
Record name 2-Methyl-5-nitropyrimidine-4,6(1H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680881-02-1
Record name 2-Methyl-5-nitropyrimidine-4,6(1H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocycles known for their significant pharmacological properties, including anti-inflammatory, antibacterial, and antitumor effects. This article delves into the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular structure of 2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione features a nitro group at the 5-position and a methyl group at the 2-position of the pyrimidine ring. This configuration plays a crucial role in its biological activity.

1. Anti-inflammatory Activity

Recent studies have demonstrated that compounds similar to 2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione exhibit potent anti-inflammatory effects. For instance, derivatives of pyrimidines have shown to inhibit cyclooxygenase-2 (COX-2) activity effectively. The IC50 values for certain derivatives were reported as low as 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .

Table 1: Inhibition of COX-2 Activity by Pyrimidine Derivatives

CompoundIC50 Value (μmol)Reference
Celecoxib0.04 ± 0.01
Compound A0.04 ± 0.09
Compound B0.04 ± 0.02

2. Antibacterial and Antifungal Activity

Pyrimidine derivatives have also been investigated for their antibacterial and antifungal properties. A study highlighted that certain analogs demonstrated significant activity against pathogenic bacteria such as E. coli and S. aureus, as well as fungi like C. albicans. The presence of specific substituents on the pyrimidine ring was found to enhance these activities .

Table 2: Antibacterial Activity of Pyrimidine Derivatives

CompoundTarget OrganismActivityReference
Compound CE. coliActive
Compound DS. aureusActive
Compound EC. albicansActive

3. Antitumor Activity

The antitumor potential of pyrimidines has been explored in various studies, indicating that these compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression . The mechanism often involves interference with nucleic acid synthesis due to their structural similarity to nucleobases.

Case Study: Anti-inflammatory Effects

In a controlled experiment involving carrageenan-induced paw edema in rats, several pyrimidine derivatives were administered to assess their anti-inflammatory effects. The results indicated a significant reduction in edema compared to control groups treated with standard anti-inflammatory agents . This suggests that the compound may exert its effects through modulation of inflammatory mediators.

Case Study: Antibacterial Efficacy

A series of synthesized pyrimidine derivatives were tested for their antibacterial efficacy against various strains of bacteria. The results showed promising activity against both gram-positive and gram-negative bacteria, with some compounds exhibiting an MIC (Minimum Inhibitory Concentration) lower than that of conventional antibiotics .

The biological activity of 2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione can be attributed to its ability to interact with various molecular targets:

  • COX Enzymes : Inhibition of COX-2 leads to reduced production of pro-inflammatory prostaglandins.
  • Nucleic Acid Synthesis : Structural similarity to nucleobases allows interference with DNA/RNA synthesis.
  • Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may modulate oxidative stress pathways, contributing to their antitumor effects .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have indicated that derivatives of pyrimidinedione compounds exhibit promising anticancer properties. Specifically, 2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione has been identified as a potential gonadotropin-releasing hormone (GnRH) antagonist. This class of compounds is being explored for their therapeutic effects on sex hormone-dependent cancers such as prostate cancer and endometriosis. The compound demonstrates favorable pharmacokinetic properties, including good bioavailability and metabolic stability, making it a candidate for further clinical applications .

1.2 Antimicrobial Properties
Pyrimidine derivatives, including 2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione, have been synthesized and evaluated for their antimicrobial activity. In vitro studies have shown that these compounds exhibit antibacterial effects against various strains of bacteria including E. coli and S. aureus. The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance their bioactivity .

Organic Synthesis Applications

2.1 Intermediate in Chemical Reactions
2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of other biologically active substances and can be involved in the synthesis of explosives such as 1,1-diamino-2,2-dinitroethylene (DADNE). This versatility highlights its significance in both pharmaceutical and industrial chemistry .

2.2 Nitration Reactions
The compound's reactivity allows it to participate in nitration reactions under controlled conditions. Research has demonstrated that nitration of 2-methylpyrimidine derivatives can yield gem-dinitro products with significant nucleophilic characteristics. These products can further react to form various derivatives useful in synthetic applications .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityIdentified as a GnRH antagonist with potential for treating prostate cancer and endometriosis.
Antimicrobial ActivityExhibited significant antibacterial activity against E. coli and S. aureus; structure modifications enhanced efficacy.
Nitration ReactionsSuccessfully nitrated to produce gem-dinitro derivatives; valuable for further chemical transformations.

Chemical Reactions Analysis

1.1. Nitration of 2-Methyl-4,6-Dihydroxypyrimidine

The most direct synthesis involves nitration of the precursor 2-methyl-4,6-dihydroxypyrimidine . Key steps include:

  • Reagents : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) as a nitrating agent.

  • Conditions : Equimolar ratios of HNO₃ to the dihydroxy precursor ensure selective nitration at position 5, avoiding over-nitration .

  • Mechanism : The nitration proceeds via protonation of the 5-position oxygen, followed by electrophilic attack by the nitronium ion (NO₂⁺) .

ReagentRatio (mol)Temperature (°C)ProductYield (%)
HNO₃/H₂SO₄1:150–702-Methyl-5-nitro-4,6-dihydroxypyrimidine85–90

2.1. Hydrolysis and Tautomerism

The compound exhibits amphoteric properties due to its pyrimidinedione core:

  • Acidic Conditions : Protonation occurs at the N1 position, stabilizing the molecule in strongly acidic media .

  • Basic Conditions : Deprotonation at the N3 position forms a mono-anion, with a pKa of ~4.5 .

Tautomerism
The nitro group at position 5 shifts equilibrium toward the 5-nitro-4-hydroxy tautomer, reducing basicity compared to unsubstituted pyrimidinediones .

2.2. Nucleophilic Substitution

The nitro group directs electrophilic substitution reactions:

  • Reaction with Amines : Nucleophilic attack at the N1 position under alkaline conditions forms substituted pyrimidine derivatives .

  • Example : Reaction with morpholine yields 1-morpholino-2-methyl-5-nitropyrimidine-4,6-dione , used in antiviral drug design .

Reaction Mechanism
2 Methyl 5 nitro 4 6 1H 5H pyrimidinedione+NH RN substituted derivative\text{2 Methyl 5 nitro 4 6 1H 5H pyrimidinedione}+\text{NH R}\rightarrow \text{N substituted derivative}

3.1. Reduction of the Nitro Group

Reduction of the nitro group to an amine is achieved with:

  • Reagents : H₂/Pd-C or SnCl₂/HCl.

  • Conditions : Mild acidic or inert atmospheres.

  • Product : 2-Methyl-5-amino-4,6(1H,5H)-pyrimidinedione , which shows enhanced basicity (pKa ~7.0) .

3.2. Esterification

Reaction with acyl chlorides (e.g., p-nitrobenzoyl chloride) under alkaline conditions forms esters at the N1 position:

  • Example : 1-(p-nitrobenzoyl)-2-methyl-5-nitropyrimidine-4,6-dione exhibits antimicrobial activity .

4.1. Antimicrobial Agents

Derivatives of the compound inhibit bacterial enzymes (e.g., DNA gyrase) through molecular mimicry of nucleobases . For instance:

  • 1-(2-Methyl-5-nitro-1H-imidazol-1-yl) propan-2-ol esters show MIC values ≤ 2 μg/mL against E. coli .

4.2. Antiviral Inhibitors

Substituted pyrimidinediones act as HIV-1 reverse transcriptase inhibitors by binding to the enzyme’s active site . Structural motifs like cycloalkylmethyl groups enhance lipophilicity and binding affinity .

5.1. Thermal Stability

The compound is stable up to 200°C (melting point: 360°C), making it suitable for high-temperature reactions .

5.2. Spectroscopic Analysis

  • ¹H NMR : δ 8.66 ppm (s, 1H, N1-proton) .

  • HRMS : m/z 171.11 (M⁺H⁺) .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinedione Derivatives

The biological and physicochemical properties of pyrimidinediones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrimidinedione Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione 2-Methyl, 5-Nitro C₅H₅N₃O₄ 171.11 Presumed electrophilic reactivity -
Primidone 5-Ethyl, 5-Phenyl C₁₂H₁₄N₂O₂ 218.25 Anticonvulsant; metabolizes to phenobarbital
5-Ethyl-5-hexyldihydro-2-thioxo-4,6(1H,5H)-pyrimidinedione 5-Ethyl, 5-Hexyl, 2-Thioxo C₁₂H₂₀N₂O₂S 256.37 Unspecified biological activity
5,5-Diethyldihydro-2-thioxo-4,6(1H,5H)-pyrimidinedione 5,5-Diethyl, 2-Thioxo C₈H₁₂N₂O₂S 200.26 Melting point: ~200–254°C (similar to analogs)
Thiopental Sodium 5-Ethyl, 5-(1-Methylbutyl), 2-Thioxo C₁₁H₁₇N₂NaO₂S 264.32 Anesthetic; rapid-acting barbiturate
5-Nitro-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5-Nitro, 6-Ribitylamino C₉H₁₄N₄O₈ 306.24 Substrate analog for riboflavin synthase

Physicochemical Properties

  • Melting Points : Derivatives like 5,5-diethyldihydro-2-thioxo-4,6(1H,5H)-pyrimidinedione exhibit melting points between 200–254°C, typical for crystalline pyrimidinediones .
  • Solubility: Polar substituents (e.g., ribitylamino in ) improve aqueous solubility, whereas hydrophobic groups (e.g., phenyl in Primidone) favor lipid membranes .

Enzyme Inhibition

Pyrimidinediones with phenyl and benzoic acid substituents (e.g., compound 2 in ) inhibit aminoglycoside acetyltransferases, critical for antibiotic resistance. The absence of a benzoic acid group (compound 2c/d) abolishes activity, highlighting the necessity of polar functional groups for target engagement .

Q & A

Q. Tables

Analytical Technique Key Parameters Application Example
HPLCC18 column, 0.1% TFA in water:MeOH (70:30)Purity analysis of nitro-pyrimidinedione
GC-MSEI mode, m/z 264 (M⁺)Detection of volatile byproducts
¹H NMRDMSO-d6, δ 2.1 (CH₃), δ 8.3 (NO₂)Tautomer identification

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 2
2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione

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